molecular formula C31H33NO6 B11082134 Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082134
M. Wt: 515.6 g/mol
InChI Key: OIMISOGUXWNOTR-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their assembly into the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the hexahydroquinoline core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with cyclopentanol to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and halogenated compounds.

Scientific Research Applications

Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine: Shares a similar quinoline core structure but differs in functional groups.

    Cyclopentyl N-(4-(ethoxycarbonyl)phenyl)carbamate: Another compound with a cyclopentyl group and aromatic ring but with different substituents.

Uniqueness

Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

cyclopentyl 4-(4-acetyloxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H33NO6/c1-18-28(31(35)38-22-8-4-5-9-22)29(20-12-14-23(15-13-20)37-19(2)33)30-25(32-18)16-21(17-26(30)34)24-10-6-7-11-27(24)36-3/h6-7,10-15,21-22,29,32H,4-5,8-9,16-17H2,1-3H3

InChI Key

OIMISOGUXWNOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC(=O)C)C(=O)OC5CCCC5

Origin of Product

United States

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